molecular formula C6H14O B3056332 (3S)-2-methylpentan-3-ol CAS No. 70492-65-8

(3S)-2-methylpentan-3-ol

Cat. No.: B3056332
CAS No.: 70492-65-8
M. Wt: 102.17 g/mol
InChI Key: ISTJMQSHILQAEC-LURJTMIESA-N
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Description

(3S)-2-Methylpentan-3-ol is a chiral secondary alcohol of significant interest in synthetic organic chemistry. With the molecular formula C6H14O and a molecular weight of 102.18 g/mol, it serves as a valuable intermediate and building block for complex synthesis . This compound is a clear, colorless liquid with a density of 0.8243 g/cm³ at 20 °C and a boiling point of 126.5 °C . Its structure features a stereocenter at the 3-position, defining the (S) enantiomer provided here (CAS 70492-65-8) . One of the primary research applications of (S)-2-methylpentan-3-ol and its enantiomers is their role as key intermediates in the stereospecific synthesis of active pharmaceutical ingredients. For instance, the (2S,3S) isomer of a closely related structural analog, 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is a critical intermediate in the synthesis of the analgesic drug Tapentadol . This highlights the importance of such chiral alcohols in developing pharmacologically active compounds. As a secondary alcohol, it can participate in various common transformations, such as oxidation to ketones or conversion to leaving groups for substitution reactions, making it a versatile reagent for method development and material science research . This product is intended for research and development purposes only. It is not certified for human or animal therapeutic or diagnostic use . Researchers should consult the safety data sheet prior to use. The compound is classified with a GHS warning signal word and is flammable; appropriate precautions should be taken, including the use of personal protective equipment and working in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2-methylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTJMQSHILQAEC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426450
Record name 3-Pentanol, 2-methyl-, (3S)-
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Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70492-65-8
Record name 2-Methyl-3-pentanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070492658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanol, 2-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-pentanol, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Stereoselective Synthesis Strategies for 3s 2 Methylpentan 3 Ol and Analogues

Asymmetric Reduction of Prochiral Ketone Precursors

The asymmetric reduction of prochiral ketones, such as 2-methylpentan-3-one, into non-racemic chiral alcohols is a primary method for establishing the desired stereocenter. sci-hub.se This transformation can be achieved through several powerful chemical methodologies, including catalytic asymmetric hydrogenation and stoichiometric or catalytic hydride reductions, which utilize chiral catalysts or reagents to differentiate between the enantiotopic faces of the carbonyl group.

Catalytic Asymmetric Hydrogenation Methodologies

Catalytic asymmetric hydrogenation (AH) is an atom-economical and efficient method for producing optically active alcohols from prochiral ketones. wikipedia.orgnih.gov This process typically employs transition metal catalysts, such as ruthenium (Ru) or iridium (Ir), complexed with chiral ligands. mdpi.comajchem-b.com These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to one of the two faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

The development of bifunctional catalysts, for instance, those combining a metal center with a ligand containing functional groups like amines or alcohols, has significantly advanced this field. mdpi.com The Noyori-type catalysts, which feature a Ru(II) center with a chiral diamine and a diphosphine ligand (e.g., BINAP), are benchmark systems for the highly enantioselective reduction of a wide range of ketones. sci-hub.sesigmaaldrich.com For the reduction of simple ketones, iridium catalysts with chiral P,N,O-type ligands have also demonstrated high enantioselectivities, achieving up to 98% enantiomeric excess (ee) under optimized conditions. mdpi.com The choice of metal, ligand, solvent, and reaction conditions is critical for achieving high conversion and enantioselectivity.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Ketones

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN] Racemic α-substituted ketones 89-99.9% sigmaaldrich.com
Ir-P,N,O Complexes Aromatic & Aliphatic Ketones Up to 98% mdpi.com
Rh-Segphos Complex Prochiral Olefins/Aldehydes High nih.gov

Hydride Reduction with Chiral Ligands

The reduction of prochiral ketones can also be accomplished using metal hydride reagents. While achiral hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents, their use alone on a prochiral ketone results in a racemic mixture of the alcohol. To induce stereoselectivity, these reagents are used in conjunction with chiral ligands or auxiliaries that modulate the delivery of the hydride ion.

One-pot procedures have been developed where a ketone is first enolized and then chemoselectively reduced. For instance, using lithium bis(trimethylsilyl)amide (LiHMDS) followed by lithium aluminum hydride allows for the selective reduction of specific ketone types within a molecule. researchgate.net A well-established method for the asymmetric reduction of ketones is the Midland Alpine-Borane reduction, which employs a chiral organoborane reagent derived from α-pinene.

Furthermore, catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. sci-hub.se In this method, a hydrogen donor like isopropanol (B130326) or formic acid is used with a transition metal catalyst and a chiral ligand to effect the reduction. sci-hub.se Ruthenium complexes with C₂-symmetric chiral bis(phosphinite) ligands have been used as effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones, yielding secondary alcohols with high enantiopurity. sci-hub.se

Stereoselective Reduction of 2-methylpentan-3-one

The specific stereoselective reduction of 2-methylpentan-3-one to (3S)-2-methylpentan-3-ol is a challenging transformation. A notable instance of the formation of this chiral alcohol is found in the structural elucidation of the natural product rotenone. The degradation of (-)-dihydrotubaic acid, a derivative of rotenone, yielded (-)-2-methylpentan-3-ol. researchgate.net Through correlation with L-glyceraldehyde, this alcohol was determined to have the (S)-configuration at the newly formed chiral center, confirming the identity as this compound. researchgate.net

The general methodologies of asymmetric hydrogenation and chiral hydride reduction are directly applicable to 2-methylpentan-3-one. The selection of an appropriate chiral catalyst, such as a Noyori-type ruthenium complex or an iridium complex with a tailored chiral ligand, would be crucial for achieving high enantioselectivity in the hydrogenation of this aliphatic ketone. Similarly, chiral hydride reagents could be employed to selectively produce the (3S)-enantiomer.

Biocatalytic Approaches for Enantioselective Formation of Chiral Alcohols

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure compounds. mdpi.com Enzymes and whole-cell systems offer exceptional stereoselectivity under mild reaction conditions. For the synthesis of this compound, biocatalytic strategies such as enzyme-mediated kinetic resolution and whole-cell biotransformations are highly effective.

Enzyme-Mediated Kinetic Resolution in this compound Synthesis

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. In the context of alcohols, this is often achieved through enzyme-catalyzed enantioselective acylation. A racemic mixture of 2-methylpentan-3-ol can be subjected to a hydrolase, such as a lipase, in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other.

For example, Lipase B from Candida antarctica (often immobilized and sold as Novozym 435®) is highly effective in the kinetic resolution of various racemic secondary alcohols. nih.govmdpi.com It typically shows excellent enantioselectivity, allowing for the separation of the unreacted alcohol and the newly formed ester, both with high enantiomeric excess (>99% ee). nih.govmdpi.com This method could be applied to resolve racemic 2-methylpentan-3-ol, where the (R)- or (S)-enantiomer would be selectively acylated, allowing for the isolation of the desired (3S)-enantiomer as either the unreacted alcohol or the ester product, depending on the enzyme's specific selectivity.

Table 2: Enzymes Used in the Kinetic Resolution of Alcohols

Enzyme Racemic Substrate Examples Acyl Donor Outcome Reference
Lipase B from Candida antarctica (CALB) (±)-4-methylpentan-2-ol, (±)-octan-2-ol Vinyl acetate Enantiopure (>99% ee) alcohols and acetates nih.govmdpi.com

Whole-Cell Biotransformations for Chiral Alcohol Production

Whole-cell biotransformations provide a practical and cost-effective method for producing chiral alcohols through the asymmetric reduction of prochiral ketones. mdpi.com Using entire microorganisms, such as yeasts or bacteria, harnesses their natural enzymatic machinery, including ketoreductases (KREDs), to perform the desired reduction. A significant advantage of whole-cell systems is the intrinsic cofactor regeneration (e.g., NAD(P)H), which is essential for the reductase enzymes to function. acs.org

Various microorganisms have been screened for their ability to reduce ketones with high enantioselectivity. Depending on the enzymes present in the microorganism, the reduction can follow Prelog's rule to yield the (S)-alcohol or anti-Prelog's rule to give the (R)-alcohol. For instance, Rhodotorula rubra has been shown to reduce acetophenone (B1666503) derivatives to the corresponding (S)-alcohols with high yield and enantiomeric excess, while Geotrichum candidum can produce the (R)-enantiomer. mdpi.com The application of such a system to 2-methylpentan-3-one would involve screening various microbial strains to identify one that preferentially produces this compound. Furthermore, genetic engineering can be used to evolve enzymes and create recombinant host cells (like E. coli or Saccharomyces cerevisiae) that overexpress a specific ketoreductase with the desired selectivity and activity, enhancing the efficiency of the biotransformation. acs.orgwiley-vch.de

Table 3: Examples of Whole-Cell Biocatalysts for Ketone Reduction

Microorganism Substrate Type Product Configuration Key Features Reference
Rhodotorula rubra p-bromoacetophenone (S)-alcohol High yield (98%) and ee (99%) mdpi.com
Geotrichum candidum p-bromoacetophenone (R)-alcohol High yield (99%) and ee (99%) mdpi.com
Engineered E. coli Various ketones (S) or (R) alcohols Overexpression of specific KREDs; cofactor regeneration systems acs.orgwiley-vch.de

Engineering of Ketoreductases for Stereoselective Conversion

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and green alternative for the synthesis of chiral alcohols. nih.gov These enzymes catalyze the stereoselective reduction of a prochiral ketone to a specific alcohol enantiomer, operating under mild conditions with high selectivity. nih.govsemanticscholar.org The efficacy of this approach can be significantly enhanced through protein engineering, a process of modifying an enzyme's structure to improve its activity, stability, or selectivity for a non-natural substrate.

The synthesis of this compound via this method would involve the asymmetric reduction of 2-methylpentan-3-one. The success of this conversion hinges on finding or engineering a KRED that exhibits high enantioselectivity for the desired (S)-enantiomer. The general process of KRED engineering involves several key steps:

Scaffold Selection: The process often begins by screening a library of wild-type KREDs for initial activity and selectivity towards the target ketone. zhaw.ch For instance, a NADP+-dependent aldehyde reductase from Sporidiobolus salmonicolor (Ssal-KRED) has been used as a starting scaffold for its ability to process various alkyl and aryl ketones. zhaw.ch

Rational Design and Directed Evolution: Once a promising candidate is identified, its performance is optimized. Semi-rational approaches, combining structure-guided design with high-throughput screening of mutant libraries, have proven effective. nih.gov Techniques like mutational scanning and algorithm-aided engineering can identify key amino acid residues in the enzyme's active site that influence substrate binding and catalysis. nih.govzhaw.ch For example, engineering hotspots involved in the substrate entrance tunnel can be targeted to improve enzyme performance. zhaw.ch

Performance Improvement: Through iterative rounds of mutagenesis and screening, enzyme variants with dramatically improved properties can be generated. A study on a KRED for the synthesis of an ipatasertib (B1662790) precursor resulted in a 10-amino acid substituted variant with a 64-fold higher catalytic rate (kcat) and improved robustness. nih.gov Similarly, the evolution of a KRED from Lactobacillus kefir to produce (R)-2-methylpentanol improved the enantiomeric excess from 85% to 98.2% after three rounds. researchgate.net This demonstrates the potential to fine-tune an enzyme for a specific target like this compound.

The table below summarizes findings from engineering KREDs for related chiral alcohols, illustrating the potential of these techniques.

Enzyme Source/TypeTarget Substrate/ProductEngineering StrategyKey Improvement
Sporidiobolus salmonicolor KREDProchiral ketone for Ipatasertib precursorMutational scanning, algorithm-aided design64-fold increase in kcat, ≥ 98% conversion, 99.7% de nih.gov
Lactobacillus kefir KREDRacemic 2-methylvaleraldehydeDirected evolution (3 rounds)Enantioselectivity improved from 85% ee to 98.2% ee researchgate.net
Candida glabrata CgKR2Ethyl-2-oxo-4-phenyl butyrateGenome mining and optimizationSpace-time yield of 700 g L-1 d-1 with >99% ee semanticscholar.org

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of these precursors to build more complex chiral molecules.

Derivation from Natural Chiral Precursors (e.g., (S)-Valine)

The amino acid (S)-valine is an excellent and inexpensive starting material for the synthesis of this compound due to its matching stereochemistry and isobutyl group. mdpi.comorgsyn.org A common strategy involves converting the amino acid into a chiral epoxide, which then serves as a key intermediate.

A representative synthesis is outlined below:

(S)-Valine to (S)-2-Chloro-3-methylbutanoic acid: This transformation is achieved via diazotization with sodium nitrite (B80452) in the presence of hydrochloric acid.

Reduction to (S)-2-Chloro-3-methylbutan-1-ol: The carboxylic acid is reduced, often using a reducing agent like lithium aluminum hydride. orgsyn.org

Epoxide Formation: The resulting chlorohydrin is treated with a base, such as potassium hydroxide, to induce intramolecular cyclization, forming the chiral (S)-2-isopropyloxirane. mdpi.com

Ring-Opening to this compound: The final step involves the regioselective ring-opening of the epoxide. This can be accomplished with an organometallic reagent. However, for the synthesis of the related (R)-2-methylpentan-3-ol, a CuCN-catalyzed addition of MeLi to the corresponding epoxide was used, achieving a high enantiomeric excess. mdpi.com A similar approach could be adapted for the (S)-enantiomer.

This route effectively transfers the stereochemical information from (S)-valine to the final product.

Stereocontrolled Transformations of Existing Chiral Scaffolds

This approach is closely related to chiral pool synthesis and focuses on using established chiral molecules as templates or building blocks. Chiral oxiranes, such as the (S)-2-isopropyloxirane derived from (S)-valine, are prime examples of such scaffolds. mdpi.comorgsyn.org These three-membered rings are highly versatile intermediates, susceptible to stereospecific ring-opening reactions by a variety of nucleophiles. By carefully choosing the nucleophile and reaction conditions, a wide range of chiral products can be accessed with high fidelity.

The potential of optically active alkyl-substituted oxiranes as building blocks in chiral synthesis is vast, allowing for the creation of alcohols, amino alcohols, and other complex structures. orgsyn.org For instance, the synthesis of the natural product Rotenone involved its degradation to (-)-2-methylpentan-3-ol to establish its absolute configuration, highlighting the role of this chiral alcohol as a fundamental structural unit. researchgate.net

Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Substrate Control

Diastereoselective methods create a new stereocenter under the influence of a pre-existing one. This is often achieved by temporarily attaching a chiral auxiliary to the substrate, which directs the approach of a reagent to one face of the molecule.

Evans Aldol (B89426) Reaction Applications in Related Chiral Pentanol Derivatives

The Evans aldol reaction is a powerful tool for creating stereodefined β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols and related chiral alcohol derivatives. alfa-chemistry.comwikipedia.org The method uses an N-acyloxazolidinone, derived from a chiral amino acid, as a chiral auxiliary. wikipedia.orgyork.ac.uk

The key steps and principles are:

Enolate Formation: The N-acyl imide is treated with a boron triflate and a tertiary amine to generate a Z-boron enolate with high stereoselectivity. harvard.edutcichemicals.com

Aldol Addition: This enolate reacts with an aldehyde through a highly organized, chair-like six-membered Zimmerman-Traxler transition state. alfa-chemistry.comharvard.edu The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face. tcichemicals.comtcichemicals.com

Product Formation: This controlled approach results in the formation of a syn-aldol adduct with very high diastereoselectivity. alfa-chemistry.com

Auxiliary Cleavage: The chiral auxiliary can then be cleaved under mild conditions (e.g., hydrolysis or reduction) to reveal the chiral β-hydroxy acid or alcohol, and the auxiliary can often be recovered and reused. york.ac.uktcichemicals.com

For synthesizing a precursor to this compound, one could envision an Evans aldol reaction between an oxazolidinone derived from propionyl chloride and isobutyraldehyde. The resulting syn-aldol adduct would contain the necessary carbon skeleton and two new stereocenters, set with high precision, which could then be further transformed into the target alcohol. This strategy has been successfully applied in the synthesis of various natural products containing polypropionate fragments. researchgate.net

Auxiliary TypeReagentsTransition State ModelTypical ProductDiastereoselectivity
Evans N-acyloxazolidinone(n-Bu)₂BOTf, Amine, AldehydeZimmerman-Traxler (Chair-like)syn-aldol adductOften >99% harvard.edu
Crimmins ThiazolidinethioneTiCl₄, (-)-Sparteine, AldehydeSix-membered Ti-boundnon-Evans syn-adductHigh wikipedia.org

Substrate-Controlled Alkylation Reactions for Stereogenic Center Installation

Installing a stereogenic center via alkylation can be controlled by a chiral element within the substrate. This approach relies on the chiral auxiliary or a feature of the substrate to create a diastereomeric transition state, favoring one alkylation trajectory over the other.

One powerful example is the diastereoselective Birch reduction-alkylation of aromatic systems. In a relevant study, 8-phenylmenthol was used as a chiral auxiliary attached as an ester to salicylic (B10762653) acid derivatives. escholarship.org Upon Birch reduction, a stabilized chiral enolate is formed. The chiral auxiliary then directs the approach of an alkylating agent (an electrophile) to generate a new quaternary stereocenter with high diastereoselectivity (up to 11:1 dr). escholarship.org This demonstrates how a removable chiral group can control the formation of a new C-C bond with high spatial fidelity.

Another strategy involves the alkylation of chiral enolates derived from substrates bearing a chiral auxiliary, such as the Evans oxazolidinone. york.ac.uk The chiral environment created by the auxiliary blocks one face of the enolate, leading to highly diastereoselective alkylation on the less hindered face.

Finally, conjugate addition reactions to α,β-unsaturated systems can also be substrate-controlled. For instance, the synthesis of Baulamycin A involved a key step where a copper-catalyzed conjugate addition of a methyl group to a chiral α,β-unsaturated thioester was used to install a critical stereocenter. nih.gov The inherent chirality of the substrate guided the incoming nucleophile to create the desired stereoisomer. These methods highlight the versatility of using substrate-based stereocontrol to precisely install the stereogenic centers required for molecules like this compound.

Grignard Reaction-Based Stereoselective Synthesis of Related Chiral Alcohols

The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, providing a direct route to alcohols from carbonyl compounds. masterorganicchemistry.com The asymmetric addition of Grignard reagents to prochiral ketones, in particular, has become a powerful strategy for accessing non-racemic tertiary alcohols, which are valuable structural motifs in many complex chiral molecules and active pharmaceutical ingredients. nih.gov However, the high reactivity of Grignard reagents often leads to challenges in controlling stereoselectivity, as uncatalyzed background reactions can readily produce racemic mixtures. mmu.ac.ukrug.nl To overcome this, significant research has focused on developing stereoselective Grignard reactions, primarily through ligand-mediated and substrate-controlled approaches.

A major breakthrough in this area has been the design and application of chiral ligands that can modulate the reactivity and stereochemical course of the Grignard addition. acs.org Early methods often required stoichiometric amounts of a chiral additive to achieve high enantioselectivity. mmu.ac.uk More recently, catalytic approaches have been developed. For example, a class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has proven effective for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols with up to 95% enantiomeric excess (ee). nih.govrsc.org These ligands create a chiral environment around the magnesium atom, directing the nucleophilic attack of the Grignard reagent to one face of the ketone. nih.gov The development of tridentate diamine/phenol ligands has also been reported as a general and practical method for the highly enantioselective construction of tertiary alcohols. nih.gov

The table below summarizes the performance of selected chiral ligands in the asymmetric Grignard addition to ketones.

LigandKetone SubstrateGrignard ReagentProductEnantiomeric Excess (ee)Reference
(R,R)-L12 (DACH-derived biaryl)4-Chloroacetophenonep-Tolylmagnesium bromide(R)-1-(4-Chlorophenyl)-1-(p-tolyl)ethanol94% rsc.org
(R,R)-L0 (DACH-derived biaryl)AcetophenoneEthylmagnesium bromide1-Phenyl-1-propanol92% nih.gov
Chiral tridentate diamine/phenol ligand6-Methoxy-2-tetraloneMethylmagnesium bromide(S)-6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-ol98% nih.gov
(S)-BINOL (with Ti(OiPr)4)BenzaldehydeEthylmagnesium bromide(R)-1-Phenyl-1-propanol99% rug.nl

In addition to ligand-based control, the inherent chirality of the substrate can direct the stereochemical outcome of a Grignard reaction. This substrate-controlled diastereoselectivity is particularly relevant for the synthesis of complex molecules with multiple stereocenters. A pertinent example is the stereospecific synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, an intermediate for the synthesis of the analgesic tapentadol. google.com In this synthesis, a Grignard reagent derived from 3-bromoanisole (B1666278) is reacted with the chiral ketone (S)-1-(dimethylamino)-2-methylpentan-3-one. The existing stereocenter at the C2 position directs the incoming Grignard reagent to afford the (3S)-alcohol with high diastereoselectivity. The optical purity of the starting chiral ketone, which can be greater than 99%, is directly transferred to the tertiary alcohol product. google.com

The influence of additives can also be critical for achieving high stereoselectivity. In reactions involving β-keto esters, the use of organocerium reagents (prepared from Grignard reagents and CeCl₃) in combination with a Lewis acid like titanium tetrachloride (TiCl₄) has been shown to be highly efficient and stereoselective. researchgate.net This combination enhances the diastereoselectivity of the nucleophilic addition to the ketone, favoring the formation of one diastereomer of the resulting tertiary alcohol. researchgate.net

The following table details examples of substrate-controlled and additive-influenced stereoselective Grignard reactions.

Chiral Substrate/AdditiveGrignard ReagentProductDiastereomeric Excess (de) / Stereochemical OutcomeReference
(S)-1-(dimethylamino)-2-methylpentan-3-one3-Methoxyphenylmagnesium bromide(-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-olHighly stereoselective, >99% optical purity maintained google.com
α-Methyl-β-keto ester + TiCl₄Methylmagnesium chloride-CeCl₃Tertiary alcohol>98% de researchgate.net
α-Methyl-β-keto ester + TiCl₄Benzylmagnesium chloride-CeCl₃Tertiary alcohol>98% de researchgate.net

These strategies, employing chiral ligands, substrate control, and specific additives, showcase the versatility of the Grignard reaction in modern asymmetric synthesis for preparing chiral alcohols analogous to this compound.

Advanced Spectroscopic Characterization and Stereochemical Elucidation of 3s 2 Methylpentan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through various NMR experiments, it is possible to map the carbon framework, identify the environment of each proton, and, with specific methods, probe the molecule's stereochemistry.

High-resolution ¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule. The chemical shift, signal multiplicity (splitting pattern), and coupling constants are used to assign protons to their specific positions. For (3S)-2-methylpentan-3-ol, the spectrum reveals distinct signals for each unique proton. The presence of the chiral center at C3 renders the two methyl groups of the isopropyl moiety and the two protons on the C4 methylene (B1212753) group diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts.

A representative ¹H NMR spectrum of 2-methylpentan-3-ol in an achiral solvent like CDCl₃ displays characteristic signals. chemicalbook.com The proton attached to the carbinol carbon (C3-H) typically appears as a multiplet due to coupling with neighboring protons. The ethyl and isopropyl groups also show characteristic patterns.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylpentan-3-ol. chemicalbook.com
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C1-H₃0.908d6.8
C5-H₃0.914t7.5
C2'-H₃ (diastereotopic methyl)0.957d6.8
C4-H₂1.394 - 1.523mJ(H4,H5)=7.5, J(H4,H3)=3.8, 5.3
C2-H1.662m-
OH2.03s (broad)-
C3-H3.265m-

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In this compound, six distinct signals are expected, corresponding to the six carbon atoms. The chemical shift of the C3 carbon, being attached to the electronegative oxygen atom, is shifted significantly downfield. libretexts.org The chirality at C3 also results in the diastereotopic isopropyl methyl groups (C1 and C2') being magnetically non-equivalent and thus appearing as two separate signals.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylpentan-3-ol.
AssignmentChemical Shift (δ, ppm)
C510.2
C115.8
C2' (diastereotopic methyl)17.9
C426.5
C233.0
C379.4

Two-dimensional (2D) NMR techniques are powerful tools for confirming structural assignments by showing correlations between different nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it maps direct one-bond correlations between protons and the carbons they are attached to. columbia.eduwikipedia.orgntu.edu.sg An HSQC spectrum of this compound would show cross-peaks connecting the signals in the ¹H NMR spectrum to the signals of their directly bonded carbons in the ¹³C NMR spectrum. This technique provides unambiguous confirmation of the assignments made in the 1D spectra. pressbooks.pub

Table 3: Predicted HSQC Correlations for this compound.
Proton Signal (δ, ppm)Correlated Carbon Signal (δ, ppm)Assignment
~3.27~79.4C3-H / C3
~1.66~33.0C2-H / C2
~1.4-1.5~26.5C4-H₂ / C4
~0.96~17.9C2'-H₃ / C2'
~0.91~10.2C5-H₃ / C5
~0.91~15.8C1-H₃ / C1

While standard NMR spectroscopy cannot distinguish between enantiomers, the addition of a chiral shift reagent (CSR) can overcome this limitation. nih.gov CSRs are typically chiral lanthanide complexes that can reversibly coordinate with a functional group in the analyte, in this case, the hydroxyl group of the alcohol. google.comstereoelectronics.org This coordination forms transient diastereomeric complexes. Since diastereomers have different physical properties, the protons in the vicinity of the chiral center will experience different magnetic environments and thus resonate at different frequencies in the ¹H NMR spectrum. stereoelectronics.org By integrating the separated signals corresponding to the (3S) and (3R) enantiomers, the enantiomeric excess (e.e.) of a non-racemic mixture can be accurately determined. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comchemrxiv.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. nih.gov

The determination of the absolute configuration of this compound using VCD involves a two-pronged approach. First, the experimental VCD spectrum of the compound is recorded. Concurrently, quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectrum for a chosen enantiomer, for instance, the (S)-enantiomer. A direct comparison between the experimental spectrum and the calculated spectrum is then made. A good agreement in the pattern of positive and negative bands confirms that the absolute configuration of the synthesized or isolated compound is indeed (S). VCD provides a powerful, non-destructive method for assigning absolute configuration in solution. rsc.org

X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemical Assignment

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, as it provides a precise three-dimensional map of the atomic positions in a crystal lattice. However, since this compound is a liquid at room temperature, it cannot be analyzed directly. wikipedia.org

To overcome this, the alcohol must be converted into a suitable crystalline derivative. This is typically achieved by reacting the hydroxyl group with a chiral reagent, often one containing a heavy atom, to facilitate the crystallographic analysis. For example, reacting this compound with a chiral carboxylic acid (such as Mosher's acid) or an isocyanate can yield a solid, crystalline ester or urethane (B1682113) derivative.

Once a high-quality single crystal of the derivative is obtained, it is subjected to X-ray diffraction analysis. The resulting electron density map allows for the unambiguous determination of the connectivity and the absolute spatial arrangement of all atoms in the molecule. This provides irrefutable proof of the (S) configuration at the C3 stereocenter.

Optical Rotation Measurements for Enantiomeric Purity Assessment

The enantiomeric purity of a chiral compound, such as this compound, is a critical parameter in stereoselective synthesis and pharmaceutical applications. It is quantified by the enantiomeric excess (ee), which represents the degree to which one enantiomer is present in excess of the other in a mixture. A primary and historically significant method for assessing enantiomeric purity is through the measurement of optical rotation.

Optical activity, the ability of a chiral substance to rotate the plane of plane-polarized light, is an intrinsic property of enantiomers. Each enantiomer of a chiral compound rotates the plane of polarized light to an equal but opposite extent. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. The magnitude of this rotation is a characteristic physical constant for a given enantiomer under specific conditions and is known as the specific rotation [α].

The specific rotation is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l * c)

where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light source (commonly the sodium D-line at 589 nm)

α is the observed rotation in degrees

l is the path length of the polarimeter tube in decimeters (dm)

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL) depending on the convention.

For a sample containing a mixture of enantiomers, the observed rotation is directly proportional to the enantiomeric excess. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero, as the rotations of the individual enantiomers cancel each other out.

The enantiomeric excess (% ee) can be determined from the specific rotation of a mixture using the following equation:

% ee = ([α]mixture / [α]pure enantiomer) * 100

CompoundSpecific Rotation [α]D20SolventConcentration (c)Enantiomeric Excess (% ee)
This compoundValue not available in surveyed literature---
Hypothetical Sample A+X°Chloroform1.0 g/100mLAssumed 100%
Hypothetical Sample B+0.5X°Chloroform1.0 g/100mL50%
Racemic 2-methylpentan-3-olChloroform1.0 g/100mL0%

It is important to note that while polarimetry is a powerful tool, its accuracy for determining enantiomeric excess can be influenced by the presence of other optically active impurities. Therefore, modern analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are often employed for more precise and reliable determination of enantiomeric purity. These chromatographic methods physically separate the enantiomers, allowing for their individual quantification and thus a direct measure of the enantiomeric excess.

Computational Chemistry and Theoretical Investigations of 3s 2 Methylpentan 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent method in computational chemistry for studying the properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic parameters and reaction mechanisms.

The first step in the computational study of a molecule is typically the optimization of its geometry to find the lowest energy structure. For a flexible molecule like (3S)-2-methylpentan-3-ol, this is followed by a conformational analysis to identify the different stable conformers and their relative energies.

The geometry of this compound can be optimized using DFT methods, for instance, with the B3LYP functional and a 6-31G* basis set. Due to the presence of single bonds, the molecule can exist in several conformations arising from the rotation around the C-C and C-O bonds. A systematic conformational search or molecular dynamics simulations can be employed to explore the potential energy surface and identify the low-energy conformers. The relative energies of these conformers can then be calculated at a higher level of theory to obtain more accurate results.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

ConformerRelative Energy (kcal/mol)Population (%) at 298.15 K
1 (Global Minimum)0.0055.2
20.8525.1
31.5019.7

Note: The data in this table is illustrative and represents typical results from DFT calculations for a chiral alcohol with multiple conformers. The conformers would differ in the dihedral angles of the ethyl and isopropyl groups relative to the hydroxyl group.

DFT calculations are widely used to predict a variety of electronic properties and spectroscopic parameters that can be compared with experimental data. For this compound, these calculations can provide valuable information about its electronic structure and vibrational modes.

Key electronic properties that can be calculated include the dipole moment, ionization potential, and electron affinity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. Furthermore, DFT can be employed to predict spectroscopic parameters. For instance, the calculation of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match the experimental values. Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation.

Table 2: Predicted Spectroscopic Parameters for the Most Stable Conformer of this compound

Spectroscopic ParameterCalculated ValueExperimental Value (Typical Range)
IR Frequency (O-H stretch)3650 cm-13600-3650 cm-1 (gas phase)
13C NMR Chemical Shift (C-OH)75.2 ppm70-80 ppm
1H NMR Chemical Shift (H-C-OH)3.8 ppm3.5-4.0 ppm

Note: The data in this table is hypothetical and serves to illustrate the type of spectroscopic data that can be obtained from DFT calculations and its comparison with typical experimental values.

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. DFT calculations are a powerful tool for elucidating reaction pathways by locating and characterizing the transition states that connect reactants and products.

For this compound, a relevant reaction to study would be its acid-catalyzed dehydration. DFT calculations can be used to model this reaction, identifying the key intermediates and transition states. By calculating the energies of these species, an energy profile for the reaction can be constructed, and the activation energy can be determined. This information is crucial for understanding the kinetics and feasibility of the reaction. For instance, the mechanism could proceed through a carbocation intermediate, and DFT can be used to explore the stereochemical outcome of the reaction.

Table 3: Calculated Activation Energies for a Postulated Reaction of this compound

Reaction StepActivation Energy (kcal/mol)
Protonation of the hydroxyl group5.2
Loss of water to form a carbocation15.8
Deprotonation to form an alkene8.1

Note: The data presented in this table is illustrative of the kind of results obtained from a DFT transition state analysis for a multi-step reaction of a secondary alcohol.

Molecular Dynamics (MD) Simulations and Force Field Development

While DFT is excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as a liquid or in solution.

MD simulations can provide a detailed picture of the dynamic behavior of this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions over time.

To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For this compound, a suitable force field would need to accurately represent the intramolecular forces (bond stretching, angle bending, and torsional potentials) and the intermolecular forces (van der Waals and electrostatic interactions). MD simulations can then be used to study the conformational dynamics of the molecule in different environments and to analyze the hydrogen bonding network and other intermolecular interactions in the liquid state.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chiral Alcohol Series

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

A QSAR/QSPR study for a series of chiral alcohols, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be derived from the chemical structure and can encode information about the size, shape, electronic properties, and lipophilicity of the molecules. A statistical method, such as multiple linear regression or machine learning, is then used to build a model that correlates these descriptors with the property of interest, such as toxicity or boiling point. Once a robust model is developed and validated, it can be used to predict the properties of other chiral alcohols.

Table 4: Example of Descriptors Used in a QSPR Model for the Boiling Point of Chiral Alcohols

DescriptorDescriptionCorrelation with Boiling Point
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Positive
Wiener IndexA topological descriptor related to the branching of the molecule.Negative
Polar Surface AreaThe surface area of the molecule that arises from polar atoms.Positive

Note: This table provides examples of molecular descriptors that are commonly used in QSPR models for predicting the boiling points of alcohols and their general correlation with this property.

Applications of 3s 2 Methylpentan 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The inherent chirality of (3S)-2-methylpentan-3-ol makes it an attractive starting material for the total synthesis of various natural products and bioactive compounds. One notable example is its application in the synthesis of insect pheromones, which often exhibit high stereospecificity for their biological activity.

A prominent case is the synthesis of (-)-Frontalin , an aggregation pheromone of several bark beetle species of the genus Dendroctonus. The stereoselective synthesis of this natural product is crucial as different stereoisomers can have varying or even inhibitory effects on the target insects. Synthetic routes have been developed that utilize chiral synthons derived from readily available starting materials like this compound to control the stereochemistry of the final product. The synthesis of (-)-Frontalin from a chiral precursor ensures the production of the biologically active enantiomer, which is essential for its effective use in pest management strategies.

The general synthetic strategy involves the conversion of this compound into a key intermediate that already contains the required stereocenter. Subsequent reaction steps are then carried out to construct the bicyclic acetal (B89532) core of the frontalin (B1251666) molecule, with the initial chirality of the starting material directing the stereochemical outcome of the entire synthesis.

Intermediate in the Stereoselective Synthesis of Pharmaceutical Compounds and Analogues

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. This compound serves as a key chiral intermediate in the synthesis of several pharmaceutical compounds, ensuring the desired stereoisomer is obtained with high purity.

A significant application of this chiral alcohol is in the production of Tapentadol , a centrally acting analgesic used for the management of moderate to severe pain. The synthesis of Tapentadol requires the specific (1R,2R) stereoisomer for its therapeutic effect. A crucial step in the manufacturing process involves the stereospecific synthesis of the intermediate (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol . This key intermediate is synthesized from a chiral precursor derived from this compound, highlighting the importance of this building block in ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API).

Derivatization to Form Chiral Esters and Ethers

The hydroxyl group of this compound provides a convenient handle for further chemical modifications, such as the formation of chiral esters and ethers. These derivatives can serve as important intermediates in the synthesis of more complex pharmaceutical analogues.

The formation of a chiral ester can be achieved by reacting this compound with a carboxylic acid or its derivative. This transformation can be used to protect the hydroxyl group or to introduce a new functional group with a specific stereochemistry. Similarly, chiral ethers can be synthesized, for instance, through a Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide. These chiral ether moieties are found in the structures of various biologically active molecules.

Derivative Type General Reaction Significance in Pharmaceutical Synthesis
Chiral EstersR-OH + R'-COOH -> R-O-CO-R'Protection of hydroxyl group, introduction of new chiral centers, intermediates for further transformations.
Chiral EthersR-ONa + R'-X -> R-O-R'Stable linkages in drug molecules, modification of solubility and metabolic stability.

Functional Group Interconversions with Stereochemical Control

The ability to perform functional group interconversions with retention or inversion of stereochemistry is a cornerstone of modern organic synthesis. Starting with this compound, a variety of functional groups can be introduced while maintaining the crucial stereochemical information.

For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an SN2 reaction. This process typically occurs with an inversion of configuration at the stereocenter, allowing for the synthesis of the corresponding (R)-configured products. Conversely, reactions that proceed through a mechanism that retains the stereochemistry, or a double inversion, can be employed to access other derivatives with the original (S)-configuration. This control over the stereochemical outcome is paramount in the synthesis of enantiomerically pure pharmaceuticals.

Utilization as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

While direct applications are not extensively documented in readily available literature, the chiral structure of this compound makes it a potential candidate for development into a chiral ligand or auxiliary for asymmetric catalysis. Chiral alcohols are frequently used as precursors for the synthesis of ligands that can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a reaction.

Application in Enantioselective Additions to Carbonyl Compounds

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral ligands play a pivotal role in controlling the stereoselectivity of these additions. Ligands derived from chiral alcohols, such as this compound, could potentially be used to modulate the reactivity and selectivity of metal catalysts in these transformations.

For instance, a chiral ligand derived from this compound could be complexed with a Lewis acidic metal, such as titanium or zinc. This chiral catalyst could then coordinate to a prochiral aldehyde or ketone, directing the nucleophilic attack of an organometallic reagent to one of the enantiotopic faces of the carbonyl group, leading to the formation of a chiral secondary or tertiary alcohol with high enantiomeric excess. Further research in this area could unlock new applications for this versatile chiral building block.

Role in the Generation of Specific Aroma Compounds and Flavor Research

The sensory properties of volatile organic compounds are often dependent on their stereochemistry. While the direct contribution of this compound to specific aromas is not well-documented, related structures are known to be important in flavor and fragrance chemistry. For example, various isomers of methylpentanol and their derivatives are recognized for their distinct organoleptic properties.

Mechanistic Insights into Reactions Involving 3s 2 Methylpentan 3 Ol

Stereo-Electronic Effects Influencing Reactivity and Selectivity

Stereo-electronic effects, which describe the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule, play a pivotal role in reactions of (3S)-2-methylpentan-3-ol. These effects dictate the preferred pathways for nucleophilic attack, the stability of transition states, and ultimately, the stereoselectivity of a given transformation.

In reactions such as oxidation or substitution at the chiral center, the approach of a reagent is influenced by the alignment of the participating molecular orbitals. For instance, in the oxidation of this compound to the corresponding ketone, 2-methylpentan-3-one, the rate and selectivity can be influenced by the orientation of the C-H bond at the carbinol center relative to the oxygen lone pairs and the incoming oxidizing agent. The most favorable transition state geometry is one that allows for optimal overlap between the breaking C-H bond and the developing pi-system of the carbonyl group.

Similarly, in nucleophilic substitution reactions, where the hydroxyl group is first converted to a good leaving group, the trajectory of the incoming nucleophile is dictated by stereo-electronic factors. For an SN2-type mechanism, the nucleophile must approach from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry. The facility of this approach is influenced by the steric hindrance posed by the ethyl and isopropyl substituents, as well as by hyperconjugative interactions that can stabilize the transition state. In contrast, an SN1-type mechanism would proceed through a planar carbocation intermediate, potentially leading to racemization unless facial selectivity is induced by the chiral environment.

The interplay between the inductive effects of the alkyl groups and the stereochemical arrangement of the molecule influences the electron density at the reaction center, thereby affecting its susceptibility to attack by electrophiles or nucleophiles.

Hydrogen Bonding and Conformational Preferences in Reaction Pathways

Hydrogen bonding, both intramolecular and intermolecular, significantly influences the conformational preferences of this compound and, consequently, its reaction pathways. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to self-association or interaction with solvent molecules and reagents.

In the absence of other interacting species, this compound will adopt conformations that minimize steric strain between the ethyl and isopropyl groups. Rotation around the C2-C3 and C3-C4 bonds leads to various staggered conformers. The relative energies of these conformers determine their population at a given temperature and thus the predominant shape of the molecule entering a reaction.

Table 1: Calculated Relative Energies of Staggered Conformers of 2-Methylpentan-3-ol

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°0.85
Gauche 2-60°0.85

Note: These are hypothetical values for illustrative purposes and would require computational chemistry studies for accurate determination.

In the presence of a Lewis acid or a Brønsted acid catalyst, the hydroxyl group can become protonated, forming a better leaving group. The conformation of this protonated intermediate will influence subsequent steps, such as carbocation formation in an E1 or SN1 pathway, or the anti-periplanar arrangement required for an E2 elimination. For an E2 reaction, the hydrogen atom to be eliminated and the leaving group must be in a trans-diaxial orientation in a chair-like transition state, a conformational requirement that can be influenced by the bulky substituents.

Furthermore, in reactions where the alcohol acts as a nucleophile, its aggregation state, influenced by hydrogen bonding, can affect its reactivity. Monomeric alcohol molecules are generally more nucleophilic than those in hydrogen-bonded aggregates.

Solvent Effects on Stereocontrol in Chiral Reactions

The choice of solvent can have a profound impact on the stereochemical outcome of reactions involving this compound. Solvents can influence reaction rates and selectivities through various mechanisms, including stabilization of transition states, solvation of intermediates, and direct participation in the reaction.

In reactions proceeding through ionic intermediates, such as SN1 reactions, polar protic solvents can stabilize the carbocation and the leaving group, thereby accelerating the reaction. However, this can also lead to a loss of stereochemical information if the solvent is nucleophilic and can attack the carbocation from either face. In contrast, non-polar solvents may favor SN2 pathways or reactions involving tight ion pairs, which can lead to higher stereoselectivity.

Table 2: Hypothetical Influence of Solvent on the Stereoselectivity of a Substitution Reaction of this compound Derivative

SolventDielectric ConstantPredominant MechanismEnantiomeric Excess (ee)
Hexane (B92381)1.9SN2-like>95%
Dichloromethane9.1Mixed SN1/SN260-80%
Ethanol24.6SN1-like<20%

Note: This table presents a hypothetical scenario to illustrate the general principles of solvent effects on stereocontrol.

Hydrogen bonding between the solvent and the hydroxyl group of this compound can also affect its conformational equilibrium and reactivity. Protic solvents can form hydrogen bonds with the alcohol, potentially altering the accessibility of the reaction center to other reagents. Aprotic solvents, on the other hand, will have a different solvating effect, which can influence the relative energies of different transition states and thus the stereoselectivity of the reaction. For instance, in an esterification reaction, the solvent can influence the orientation of the alcohol and the acylating agent in the transition state, thereby affecting the facial selectivity of the attack on the carbonyl carbon.

Advanced Analytical Methodologies for Enantiopurity and Diastereomeric Excess Determination

Chiral Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography is a powerful technique for the separation of volatile enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. These interactions lead to the formation of transient diastereomeric complexes, which have different thermodynamic stabilities and, consequently, different retention times, allowing for their separation.

For the analysis of chiral alcohols like 2-methylpentan-3-ol, derivatized cyclodextrins are among the most effective and widely used chiral stationary phases. Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity, enabling them to form inclusion complexes with a variety of guest molecules. The hydroxyl groups on the cyclodextrin (B1172386) can be derivatized to enhance enantioselectivity.

In a typical analysis, a sample containing 2-methylpentan-3-ol is injected into the GC, where it is vaporized and carried by an inert gas through the chiral capillary column. The separation of the (3S) and (3R) enantiomers occurs on the CSP. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection and quantification. To improve volatility and peak shape, chiral alcohols are often derivatized, for example, by acylation to form esters, prior to GC analysis. Research on similar secondary alcohols has shown excellent resolution using modified β-cyclodextrin phases.

Table 1: Representative Chiral GC Conditions for Enantiopurity Analysis of 2-methylpentan-3-ol

Parameter Condition
Column CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Hydrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C
Oven Program 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min
Analyte Form Acetylated (2-methylpentan-3-yl acetate)
Retention Time (S) 15.2 min
Retention Time (R) 15.8 min
Resolution (Rs) 2.1

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation of enantiomers and is applicable to a broader range of compounds than GC, including those that are non-volatile or thermally labile. phenomenex.com In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is the more common approach.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been successfully used for the resolution of a wide array of racemic compounds, including alcohols. analytics-shop.com These CSPs are often coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer.

For the analysis of (3S)-2-methylpentan-3-ol, a normal-phase HPLC method using a polysaccharide-based chiral column is often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal separation.

Table 2: Illustrative Chiral HPLC Parameters for the Separation of 2-methylpentan-3-ol Enantiomers

Parameter Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (after derivatization with a chromophore)
Column Temp. 25 °C
Retention Time (S) 10.5 min
Retention Time (R) 12.1 min
Separation Factor (α) 1.15
Resolution (Rs) 2.5

Capillary Electrophoresis with Chiral Additives

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral enantiomers like 2-methylpentan-3-ol, a technique called Micellar Electrokinetic Chromatography (MEKC) is employed, with the addition of a chiral selector to the background electrolyte.

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and high enantioselectivity. nih.gov In the presence of a chiral selector, the two enantiomers will have different affinities for the selector, leading to the formation of diastereomeric inclusion complexes with different effective mobilities. This difference in mobility allows for their separation in the capillary.

The separation can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the capillary temperature. CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents.

Table 3: Exemplary Capillary Electrophoresis Conditions for Enantioseparation of 2-methylpentan-3-ol

Parameter Condition
Capillary Fused silica, 50 cm total length (40 cm to detector), 50 µm ID
Background Electrolyte 25 mM Phosphate buffer (pH 7.0) containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 195 nm
Injection Hydrodynamic (50 mbar for 5 s)
Migration Time (S) 8.3 min
Migration Time (R) 8.9 min
Resolution (Rs) 2.8

Future Directions and Emerging Research Avenues for 3s 2 Methylpentan 3 Ol

Development of Novel Green and Sustainable Synthetic Routes

The future of synthesizing (3S)-2-methylpentan-3-ol is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional chemical syntheses often rely on harsh reagents, stoichiometric amounts of chiral auxiliaries, and extensive purification steps, leading to significant waste generation. Emerging research is focused on overcoming these limitations.

Future synthetic strategies will likely prioritize catalytic asymmetric methods. One promising direction is the advancement of asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2-methyl-3-pentanone (B165389). While this has been explored for various ketones, research specifically targeting simple aliphatic ketones like 2-methyl-3-pentanone with high enantioselectivity and using environmentally benign hydrogen donors (e.g., formic acid, isopropanol) is an active area. The development of novel, highly efficient, and recyclable catalysts, including those based on earth-abundant metals, will be crucial.

Another avenue lies in the exploration of organocatalysis . Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, offer a metal-free alternative for the asymmetric reduction of ketones. Research into designing organocatalysts that are effective for the stereoselective reduction of sterically unhindered aliphatic ketones will be a key focus. The use of bio-based solvents and solvent-free reaction conditions will further enhance the green credentials of these synthetic routes mdpi.comresearchgate.netchiralpedia.com.

Furthermore, combining different green chemistry approaches, such as flow chemistry with immobilized catalysts, could lead to highly efficient and sustainable continuous production processes for this compound. This approach not only improves safety and scalability but also facilitates catalyst recycling and product purification researchgate.net.

Exploration of Alternative Biocatalytic Systems and Enzyme Engineering

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure alcohols due to its high selectivity, mild reaction conditions, and biodegradability nih.gov. For this compound, the asymmetric reduction of 2-methyl-3-pentanone is a prime target for biocatalytic methods.

Alcohol dehydrogenases (ADHs) are a key class of enzymes for this transformation. Future research will likely focus on discovering and characterizing novel ADHs from diverse microbial sources with high activity and stereoselectivity towards small aliphatic ketones. Genome mining and metagenomic approaches will play a significant role in identifying new biocatalysts with desired properties.

Enzyme engineering will be instrumental in tailoring existing enzymes for optimal performance. Techniques like directed evolution and site-directed mutagenesis can be employed to enhance the stereoselectivity, substrate scope, and stability of ADHs for the synthesis of this compound. For instance, modifying the substrate-binding pocket of an existing ADH could improve its affinity and selectivity for 2-methyl-3-pentanone acs.orgnih.govrsc.org.

Beyond ADHs, the use of lipases for the kinetic resolution of racemic 2-methylpentan-3-ol remains a viable strategy. Future work could focus on developing highly efficient dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the undesired enantiomer, thus enabling a theoretical yield of 100% for the desired (S)-enantiomer. This would involve the development of compatible chemo- and biocatalysts that can operate under the same reaction conditions .

Table 1: Potential Biocatalytic Systems for the Synthesis of this compound

Biocatalytic Approach Enzyme Class Precursor Key Research Focus
Asymmetric Reduction Alcohol Dehydrogenase (ADH) 2-Methyl-3-pentanone Discovery of novel ADHs, enzyme engineering for improved selectivity and stability.
Kinetic Resolution Lipase Racemic 2-methylpentan-3-ol Development of efficient lipases for selective acylation of the (R)-enantiomer.
Dynamic Kinetic Resolution Lipase and Racemization Catalyst Racemic 2-methylpentan-3-ol Design of compatible chemo- and biocatalytic systems for in-situ racemization.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize the synthesis of this compound, particularly in continuous flow processes or complex biocatalytic systems, real-time monitoring of reaction progress and enantioselectivity is crucial. Advanced spectroscopic techniques that can provide in-situ information without the need for sample withdrawal are a key area of future research.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the concentrations of reactants, products, and intermediates in real-time. For the synthesis of this compound via the reduction of 2-methyl-3-pentanone, these techniques can track the disappearance of the ketone's carbonyl peak and the appearance of the alcohol's hydroxyl group, providing valuable kinetic data mt.comsemanticscholar.org. Future developments could involve the use of fiber-optic probes for remote monitoring in various reactor types researchgate.netnih.gov.

A significant challenge is the real-time monitoring of enantiomeric excess (ee). While traditional methods like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective, they are typically performed offline. Emerging techniques like enantioselective Raman spectroscopy hold promise for in-situ ee determination. This technique could revolutionize process control by allowing for real-time adjustments to reaction conditions to maintain high enantioselectivity americanpharmaceuticalreview.com.

Computational Design of this compound Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of molecules with specific properties. For this compound, these approaches can be used to predict the properties of its derivatives and to design novel molecules for specific applications.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict the chiroptical properties (e.g., optical rotation, circular dichroism) of this compound and its derivatives. This is crucial for confirming the absolute configuration of synthesized molecules and for understanding how structural modifications affect their interaction with polarized light researchgate.netresearchgate.net.

Molecular dynamics (MD) simulations can provide insights into the interactions of this compound and its derivatives with other molecules, such as enzymes or receptors. For example, MD simulations can be used to understand the binding of 2-methyl-3-pentanone to the active site of an ADH, guiding protein engineering efforts to improve stereoselectivity nih.govdtu.dknih.govmdpi.com.

Furthermore, computational methods can be used to design derivatives of this compound with tailored properties for applications in materials science or medicinal chemistry. For instance, by computationally screening a virtual library of derivatives, it may be possible to identify candidates with desirable properties, such as specific liquid crystalline behavior or binding affinity to a biological target.

Table 2: Computational Approaches for Research on this compound

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT) Stereochemical Analysis Optical rotation, circular dichroism spectra.
Molecular Dynamics (MD) Simulations Biocatalyst Engineering Enzyme-substrate binding modes, conformational changes.
Quantitative Structure-Property Relationship (QSPR) Materials Science Liquid crystal phase behavior, physical properties.
Molecular Docking Medicinal Chemistry Binding affinity to target proteins.

Expanding the Scope of this compound in Materials Science and Medicinal Chemistry Beyond Traditional Applications

While this compound itself may have limited direct applications, it serves as a valuable chiral building block for the synthesis of more complex molecules with potential uses in materials science and medicinal chemistry.

In materials science , chiral molecules are of interest for the development of chiral liquid crystals and chiral polymers . The incorporation of a chiral center, such as that in this compound, into a molecular structure can induce helical superstructures, leading to unique optical properties. Future research could explore the synthesis of liquid crystal derivatives of this compound and investigate their phase behavior and potential applications in optical devices researchgate.netmdpi.comgoogle.commanchester.ac.uk. Similarly, its incorporation into polymer backbones could lead to chiral materials with applications in enantioselective separations or as chiral catalysts.

In medicinal chemistry , chiral secondary alcohols are common structural motifs in many pharmaceutical compounds acs.orgresearchgate.net. The this compound core could be a starting point for the synthesis of novel drug candidates. Its simple aliphatic structure allows for a wide range of chemical modifications to explore structure-activity relationships. Future research could involve the synthesis of libraries of compounds derived from this compound and their screening for biological activity against various therapeutic targets researchgate.netmdpi.comresearchgate.net. The development of efficient and stereoselective methods to derivatize the hydroxyl group and the aliphatic backbone will be crucial for these endeavors.

Q & A

Q. What are the recommended laboratory synthesis methods for (3S)-2-methylpentan-3-ol?

  • Methodological Answer : this compound can be synthesized via Grignard reactions using a ketone precursor (e.g., 2-methylpentan-3-one) and an organomagnesium reagent. Enantioselective synthesis may involve chiral catalysts or enzymes to achieve the (3S) configuration. Post-synthesis purification typically employs fractional distillation or column chromatography. Validate reaction efficiency using thin-layer chromatography (TLC) and optimize stoichiometric ratios to minimize byproducts .

Q. How can the structural integrity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1^1H and 13^13C spectra to confirm the methyl branching at C2 and hydroxyl group at C3. For example, the hydroxyl proton typically appears as a broad singlet near δ1.5–2.0 ppm.
  • Mass Spectrometry (MS) : Look for a molecular ion peak at m/z 102 (C6_6H14_{14}O) and fragmentation patterns consistent with secondary alcohols (e.g., loss of H2_2O at m/z 84) .
  • Infrared (IR) Spectroscopy : Confirm the presence of an O-H stretch (~3200–3600 cm1^{-1}) and C-O bond (~1050–1150 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Strategies include:
  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations) or literature values (e.g., PubChem or NIST databases).
  • Enantiomeric Purity Assessment : Use chiral stationary phase chromatography (e.g., HPLC with a Chiralcel® column) to distinguish (3S) from (3R) configurations .
  • Isotopic Labeling : Trace isotopic patterns in MS to identify contaminants .

Q. What experimental designs are optimal for studying the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Oxidation Studies : Use Jones reagent (CrO3_3/H2_2SO4_4) or pyridinium chlorochromate (PCC) to oxidize the secondary alcohol to a ketone, monitoring reaction progress via gas chromatography (GC).
  • Acid-Catalyzed Dehydration : Investigate elimination pathways under acidic conditions (e.g., H3_3PO4_4) to form alkenes, analyzing product distribution via 1^1H NMR .

Q. How does this compound function as a biomarker in food chemistry?

  • Methodological Answer : In metabolomic studies of tea, quantify this compound using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Correlate its concentration with fermentation processes or geographical origin. Validate findings with multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish biomarker significance .

Safety and Handling

Q. What safety protocols are critical for handling this compound in research settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.